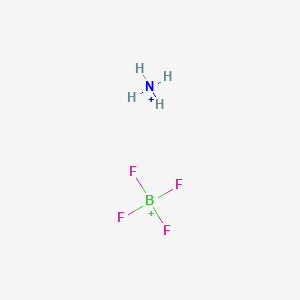
azanium;tetrafluoroboranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;tetrafluoroboranium, also known as ammonium tetrafluoroborate, is an inorganic salt composed of the ammonium cation (NH₄⁺) and the tetrafluoroborate anion (BF₄⁻). This compound is known for its colorless to white crystalline appearance and has a chemical formula of NH₄BF₄. It is commonly used in various chemical processes and industrial applications due to its unique properties .
Preparation Methods
Azanium;tetrafluoroboranium can be synthesized through several methods. One common synthetic route involves the reaction of ammonium fluoride (NH₄F) with boric acid (H₃BO₃) and sulfuric acid (H₂SO₄). The reaction proceeds as follows :
8NH4F+2H3BO3+3H2SO4→2NH4BF4+3(NH4)2SO4+6H2O
In industrial production, this compound is often produced by reacting ammonium fluoride with boron trifluoride (BF₃) in an aqueous medium. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Azanium;tetrafluoroboranium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common.
Complex Formation: This compound can form complexes with various metal ions, which are useful in catalysis and other chemical processes.
Scientific Research Applications
Azanium;tetrafluoroboranium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of azanium;tetrafluoroboranium depends on its application. In fluorescence spectroscopy, the compound acts as a fluorophore, emitting light upon excitation by a photon source. This property is utilized in various diagnostic and analytical techniques . In chemical reactions, the tetrafluoroborate anion can act as a nucleophile or a ligand, facilitating various transformations and complex formations .
Comparison with Similar Compounds
Azanium;tetrafluoroboranium can be compared with other similar compounds, such as:
Ammonium Hexafluorophosphate (NH₄PF₆): Similar to this compound, this compound is used in electroplating and as a reagent in organic synthesis. it has different anionic properties due to the presence of the hexafluorophosphate anion.
Sodium Tetrafluoroborate (NaBF₄): This compound is used in similar applications but has different solubility and reactivity properties due to the presence of the sodium cation.
Potassium Tetrafluoroborate (KBF₄): Used in pyrotechnics and as a flux in metallurgy, it shares some applications with this compound but differs in its physical and chemical properties.
This compound stands out due to its unique combination of the ammonium cation and tetrafluoroborate anion, which imparts specific reactivity and solubility characteristics that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
BF4H4N+2 |
|---|---|
Molecular Weight |
104.85 g/mol |
IUPAC Name |
azanium;tetrafluoroboranium |
InChI |
InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q+1;/p+1 |
InChI Key |
PBCLXDNPBFIMIN-UHFFFAOYSA-O |
Canonical SMILES |
[B+](F)(F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















